

Comparative Analysis of Enasidenib Mesylate and Other Epigenetic Modifiers in Acute Myeloid Leukemia

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Compound of Interest

Compound Name: *Enasidenib Mesylate*

Cat. No.: *B607306*

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **Enasidenib Mesylate**, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), against other key classes of epigenetic modifiers used in the treatment of Acute Myeloid Leukemia (AML). We will examine its mechanism of action, comparative clinical efficacy, and safety profile, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of the therapeutic landscape for AML involving epigenetic dysregulation.

Introduction to Epigenetic Dysregulation in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] In recent years, a deeper understanding of the AML genome has revealed that mutations in genes encoding epigenetic modifiers are a common feature of the disease, occurring in over 70% of de novo AML cases. [2] These modifiers, which include enzymes that regulate DNA methylation and histone modifications, play a crucial role in controlling gene expression.[2][3] Their altered function can lead to a block in cellular differentiation and uncontrolled proliferation, which are hallmarks of leukemia.[4][5]

This has led to the development of therapies targeting these epigenetic pathways. Key classes of these drugs include:

- IDH Inhibitors: Such as Enasidenib (targeting mutant IDH2), which counteracts the effects of an oncometabolite that disrupts normal epigenetic regulation.[6][7]
- DNA Methyltransferase (DNMT) Inhibitors: Also known as hypomethylating agents (HMAs), like Azacitidine and Decitabine, which work to reverse aberrant DNA hypermethylation.[8][9]
- Histone Deacetylase (HDAC) Inhibitors: A class of drugs that target enzymes controlling histone acetylation, aiming to restore normal gene expression patterns.[1][10]

This guide will focus on a comparative analysis of **Enasidenib Mesylate** against these alternative epigenetic modifiers.

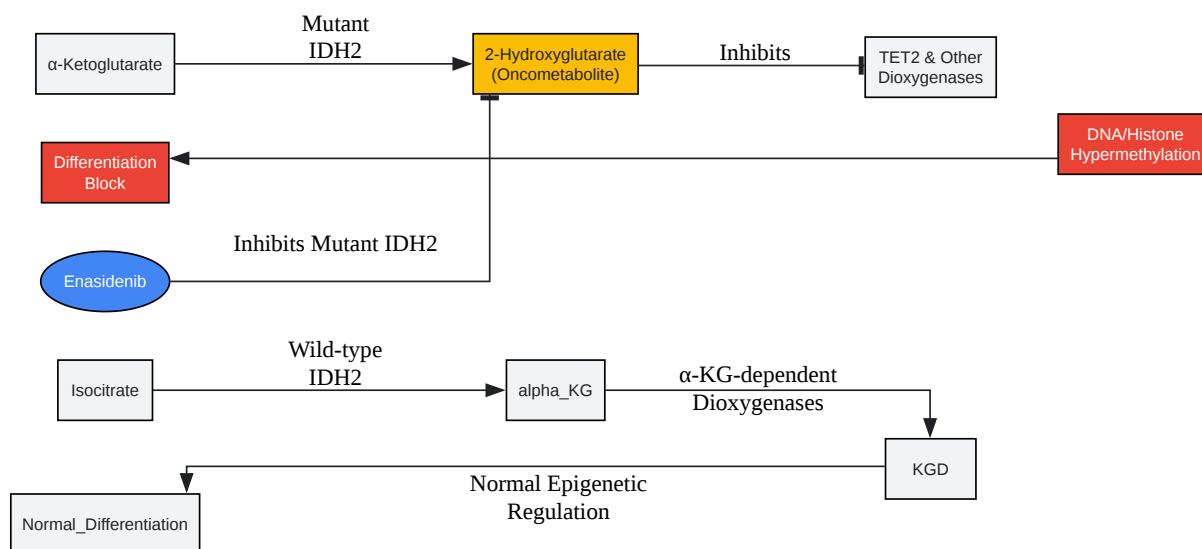
Mechanism of Action: A Comparative Overview

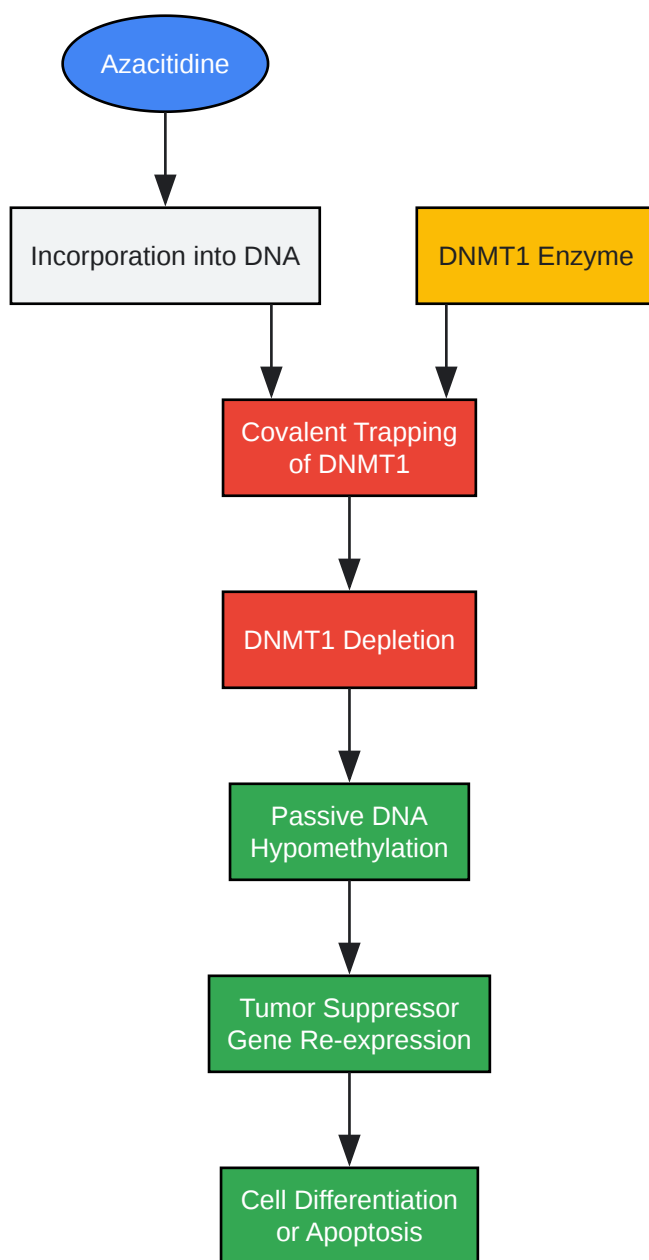
The distinct mechanisms by which these drugs exert their effects are crucial to understanding their clinical application, efficacy, and potential for combination therapies.

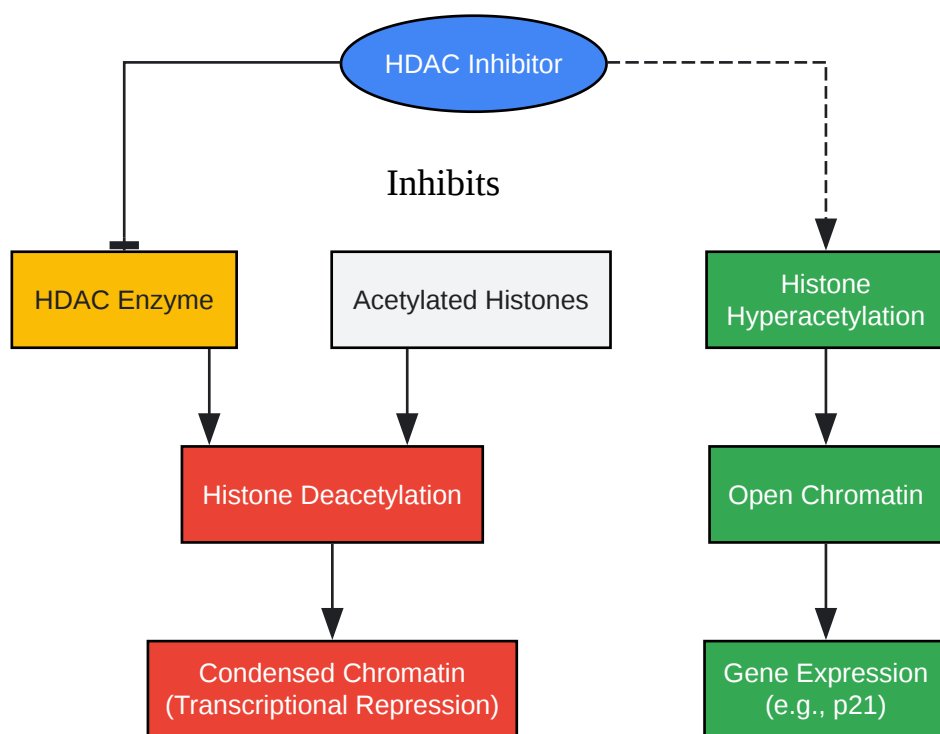
Enasidenib Mesylate (IDH2 Inhibitor)

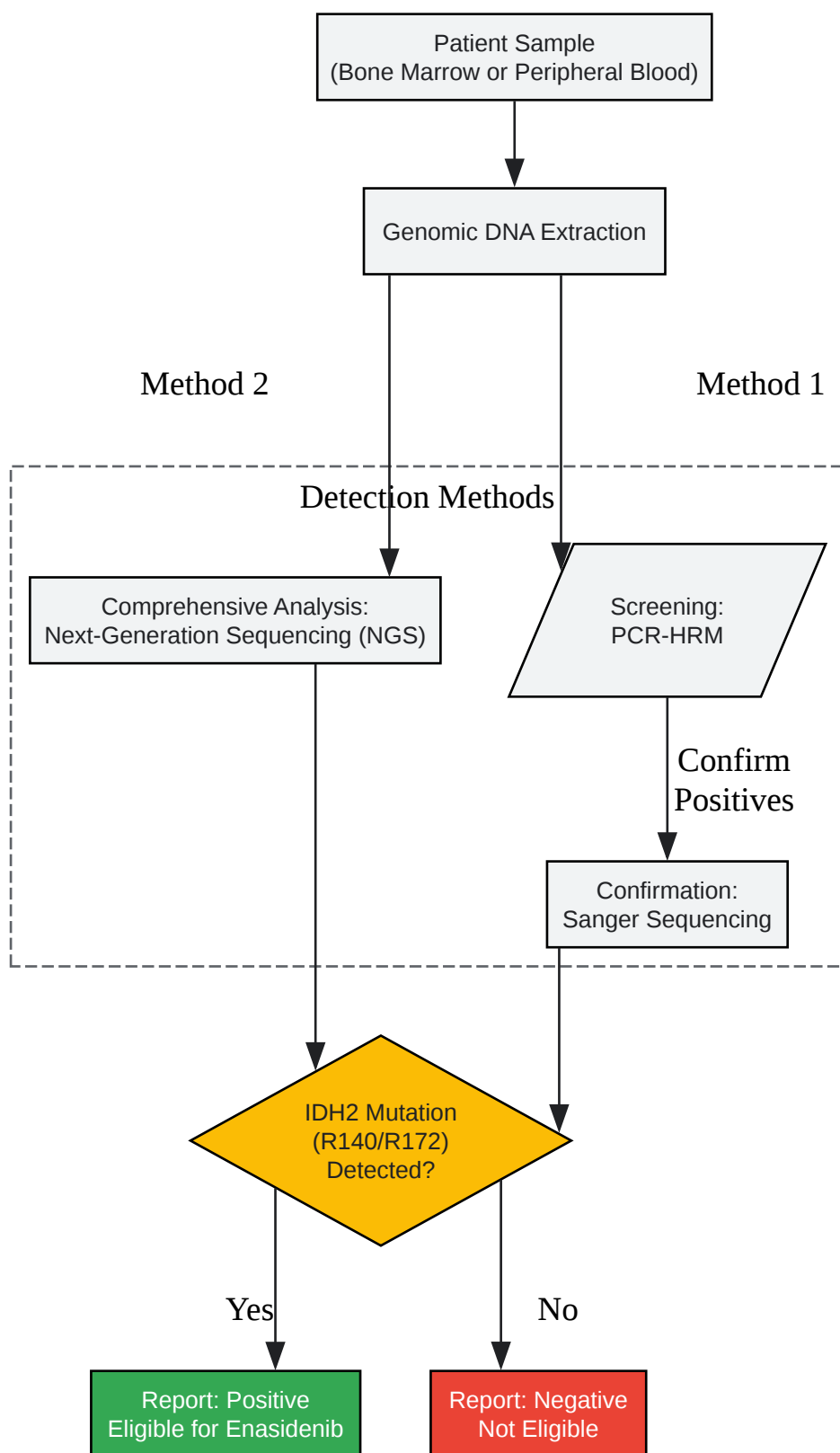
Enasidenib is a first-in-class, oral, small-molecule inhibitor that specifically targets mutated forms of the IDH2 enzyme.[6][11] In normal cells, wild-type IDH2 converts isocitrate to α -ketoglutarate (α -KG).[12] However, specific mutations in the IDH2 gene (primarily at R140 or R172 residues) confer a new, abnormal function to the enzyme, causing it to convert α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6]

High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including the TET family of enzymes responsible for DNA demethylation and histone demethylases.[6][7] This inhibition leads to DNA and histone hypermethylation, which blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[13][14] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels, restoration of normal epigenetic states, and induction of myeloid differentiation.[6][7][13]









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